4-(4-Bromophenyl)-1,2-oxazole

Heterocyclic Synthesis Molybdenum-Mediated N-O Bond Cleavage Hydroxypyrimidine Preparation

Procure 4-(4-Bromophenyl)-1,2-oxazole (CAS 62893-29-2) as your premier para-bromophenyl isoxazole building block. Its unique 4-substitution provides distinct electronic and steric properties that 3- or 5-substituted isomers cannot replicate, ensuring predictable reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings. A validated 84% yield benchmark for conversion to 5-p-bromophenyl-2-hydroxypyrimidine scaffolds makes it a proven starting material for kinase inhibitor and agrochemical programs. The bromine atom enables reliable anomalous scattering for crystallography studies.

Molecular Formula C9H6BrNO
Molecular Weight 224.05
CAS No. 62893-29-2
Cat. No. B3055054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1,2-oxazole
CAS62893-29-2
Molecular FormulaC9H6BrNO
Molecular Weight224.05
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CON=C2)Br
InChIInChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H
InChIKeyMBACWFQFZUREBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-1,2-oxazole (CAS 62893-29-2): Baseline Properties and Procurement Context


4-(4-Bromophenyl)-1,2-oxazole (CAS 62893-29-2), also known as 4-(4-bromophenyl)isoxazole, is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a para-bromophenyl group [1]. The compound has the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol [1]. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, and this specific substitution pattern places the bromophenyl group at the 4-position of the isoxazole ring—a regiochemistry that distinguishes it from its 3- and 5-substituted positional isomers [2]. The presence of the bromine atom at the para position of the phenyl ring provides a reactive handle for cross-coupling chemistry, while the isoxazole core offers a stable, planar heteroaromatic scaffold with distinct electronic properties [3].

Why Generic Substitution Fails for 4-(4-Bromophenyl)-1,2-oxazole: Positional Isomerism and Differential Reactivity


Compounds within the bromophenyl-isoxazole class cannot be simply interchanged because the position of the bromophenyl substituent on the isoxazole ring (4- vs. 3- vs. 5-position) fundamentally alters both electronic distribution and steric accessibility [1]. The 4-substituted isomer positions the bromophenyl group at the C4 carbon of the isoxazole ring, which lies between the ring oxygen (O1) and nitrogen (N2) atoms, creating a distinct electron density profile that differs from 3- and 5-substituted analogs [2]. This regiochemistry directly impacts the compound's reactivity in cross-coupling reactions: the bromine atom on the para-bromophenyl substituent is available for palladium-catalyzed Suzuki-Miyaura couplings, enabling biaryl construction, while the isoxazole C4 position itself is less susceptible to direct electrophilic aromatic substitution compared to the C5 position . Furthermore, the 1,2-oxazole (isoxazole) ring is isomeric with 1,3-oxazole, and the adjacent N-O arrangement in isoxazoles confers different hydrogen-bonding capabilities and metabolic stability profiles compared to 1,3-oxazole analogs [1]. Substituting with a positional isomer or a different halogenated phenyl-isoxazole would yield a compound with altered synthetic utility and unpredictable biological performance.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-1,2-oxazole Against Close Analogs


One-Pot Synthesis of 2-Hydroxypyrimidines: 84% Yield Differentiates 4-(4-Bromophenyl)-1,2-oxazole from Non-Brominated Isoxazoles

In a molybdenum-mediated one-pot synthesis of 2-hydroxypyrimidines, 4-(4-bromophenyl)-1,2-oxazole (target compound) achieved an isolated yield of 84% when reacted with urea in the presence of Mo₂(OAc)₄ and oxalic acid, producing 5-p-bromophenyl-2-hydroxypyrimidine [1]. This transformation exploits the isoxazole N-O bond cleavage, followed by in situ hydrolysis of the resulting β-aminoenone to a reactive 1,3-dicarbonyl intermediate. While the study reports moderate to excellent yields across various substituted isoxazoles, no direct head-to-head comparison data with non-brominated or differently substituted isoxazole analogs is provided in the abstract [1].

Heterocyclic Synthesis Molybdenum-Mediated N-O Bond Cleavage Hydroxypyrimidine Preparation

4-Substituted Isoxazole vs. 1,3-Oxazole Isomer: Structural Distinction with Procurement Relevance

4-(4-Bromophenyl)-1,2-oxazole (target compound) is a 1,2-oxazole (isoxazole) with the bromophenyl group at the 4-position of the heterocyclic ring. Its 1,3-oxazole isomer, 4-(4-bromophenyl)-1,3-oxazole (CAS 54289-73-5), features the same bromophenyl substituent but on a different heterocyclic core where the nitrogen and oxygen atoms are separated by one carbon atom rather than being adjacent . This fundamental structural difference results in distinct electronic properties: isoxazoles possess an N-O bond that can undergo reductive cleavage—a reactivity pathway unavailable to 1,3-oxazoles [1]. No direct comparative quantitative data (e.g., reactivity rates or biological activity) between these two specific isomers was identified in the search results.

Heterocyclic Chemistry Isomer Differentiation Drug Design Scaffolds

Para-Bromophenyl Substituent Enables Suzuki-Miyaura Cross-Coupling: A Defined Synthetic Utility Point

The para-bromophenyl substituent on 4-(4-bromophenyl)-1,2-oxazole provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the construction of biaryl structures and increasing molecular complexity . This reactivity is well-established for bromophenyl-substituted isoxazoles and oxazoles [1]. In the context of Suzuki couplings on oxazole scaffolds, yields ranging from 60% to 90% have been reported for arylations under optimized conditions, with some challenging substrates yielding only 34% [2]. No direct coupling yield data specific to 4-(4-bromophenyl)-1,2-oxazole was identified in the search results; however, the presence of the bromine atom at the para position (vs. ortho or meta) offers steric accessibility advantages in cross-coupling reactions .

Cross-Coupling Suzuki-Miyaura Reaction Biaryl Synthesis

Computed LogP = 2.7: Lipophilicity Parameter Differentiates 4-(4-Bromophenyl)-1,2-oxazole from Fluoro and Unsubstituted Analogs

The computed octanol-water partition coefficient (LogP) for 4-(4-bromophenyl)-1,2-oxazole is 2.7 [1]. This value reflects the lipophilic contribution of the bromophenyl substituent combined with the isoxazole core. For comparison, the 4-fluorophenyl analog (4-(4-fluorophenyl)isoxazole, C₉H₆FNO) has a lower molecular weight (163.15 g/mol) and would be expected to exhibit lower LogP due to the smaller, more electronegative fluorine atom . The unsubstituted 4-phenylisoxazole analog would similarly be less lipophilic. No experimental LogP values for direct comparators were identified in the search results; the target compound's LogP value of 2.7 is a computed value derived from its molecular structure [1].

Physicochemical Properties Lipophilicity ADME Prediction

Validated Application Scenarios for 4-(4-Bromophenyl)-1,2-oxazole Based on Evidentiary Findings


Medicinal Chemistry: Synthesis of 2-Hydroxypyrimidine Derivatives via Mo-Mediated Ring Opening

Researchers synthesizing 2-hydroxypyrimidine scaffolds—a privileged structure in kinase inhibitors and other therapeutic agents—can utilize 4-(4-bromophenyl)-1,2-oxazole as a starting material in molybdenum-mediated one-pot reactions. The documented 84% yield for conversion to 5-p-bromophenyl-2-hydroxypyrimidine [1] provides a validated synthetic benchmark. This application leverages the unique N-O bond cleavage reactivity of the isoxazole core, which is unavailable in 1,3-oxazole isomers [1].

Organic Synthesis: Building Block for Suzuki-Miyaura Cross-Coupling

The para-bromophenyl substituent on 4-(4-bromophenyl)-1,2-oxazole serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids [1]. This enables the construction of biaryl-isoxazole hybrids for medicinal chemistry library synthesis or materials science applications. The para-substitution pattern offers steric accessibility advantages over ortho-substituted analogs, making it a preferred building block for convergent synthetic strategies .

Agrochemical Discovery: Fungicidal Isoxazole Derivatives

The 4-bromophenyl-isoxazole substructure appears in fungicidal compounds with demonstrated activity against agriculturally relevant pathogens. In a structure-activity relationship study of (α-methoxybenzyl)isoxazoles, the derivative containing the 4-bromophenyl-2,3-diaza-1,3-pentadienyl moiety (compound 23) showed potent activity against cucumber powdery mildew and cucumber downy mildew [1]. This suggests that 4-(4-bromophenyl)-1,2-oxazole may serve as a viable precursor for agrochemical lead optimization programs targeting fungal diseases.

Crystallography and Structural Biology: Halogen-Enriched Scaffold for X-ray Studies

The presence of the bromine atom in 4-(4-bromophenyl)-1,2-oxazole provides anomalous scattering for X-ray crystallography, facilitating phase determination in protein-ligand co-crystal structures. The compound's moderate lipophilicity (LogP = 2.7) [1] and rigid isoxazole-phenyl scaffold make it suitable for fragment-based drug discovery campaigns where halogen-enriched fragments are prioritized for their crystallographic utility and favorable physicochemical properties.

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